molecular formula C17H15N5O4 B10909360 3,3'-[(6-Methyl-5-nitropyrimidine-2,4-diyl)diimino]diphenol

3,3'-[(6-Methyl-5-nitropyrimidine-2,4-diyl)diimino]diphenol

Cat. No.: B10909360
M. Wt: 353.33 g/mol
InChI Key: FXYUYYLRMFTNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(3-HYDROXYANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]AMINO}PHENOL is a complex organic compound that belongs to the class of aromatic amines. It features a pyrimidine ring substituted with hydroxyanilino, methyl, and nitro groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-HYDROXYANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]AMINO}PHENOL typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-HYDROXYANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]AMINO}PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

3-{[2-(3-HYDROXYANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]AMINO}PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[2-(3-HYDROXYANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]AMINO}PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-Hydroxyanilino]-6,7-Dimethoxyquinazoline
  • Indole derivatives

Comparison

Compared to similar compounds, 3-{[2-(3-HYDROXYANILINO)-6-METHYL-5-NITRO-4-PYRIMIDINYL]AMINO}PHENOL stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and hydroxyanilino groups, in particular, make it a versatile molecule for various applications.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

3-[[2-(3-hydroxyanilino)-6-methyl-5-nitropyrimidin-4-yl]amino]phenol

InChI

InChI=1S/C17H15N5O4/c1-10-15(22(25)26)16(19-11-4-2-6-13(23)8-11)21-17(18-10)20-12-5-3-7-14(24)9-12/h2-9,23-24H,1H3,(H2,18,19,20,21)

InChI Key

FXYUYYLRMFTNBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.